3-Formyl-5-isopropoxyphenylboronic acid

Description

Evolution of Organoboron Chemistry in Synthetic Transformations

The field of organoboron chemistry, which studies compounds containing a carbon-boron bond, has its roots in the early 20th century. numberanalytics.comnumberanalytics.com However, it wasn't until the mid-20th century that its synthetic potential began to be fully realized, largely through the pioneering work of Herbert C. Brown. numberanalytics.com His research into hydroboration reactions laid a critical foundation for the field. A pivotal moment in the evolution of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.gov This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has become one of the most important and widely used transformations in organic synthesis. numberanalytics.comnih.gov The discovery and refinement of such reactions have transformed organoboron compounds from chemical curiosities into essential reagents for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com

Significance of Phenylboronic Acid Scaffolds in Modern Synthesis and Catalysis

Within the broader family of organoboron compounds, phenylboronic acid and its derivatives hold a place of particular importance. These structures are frequently used as versatile building blocks in organic synthesis. sigmaaldrich.com Their stability to air and moisture, coupled with their ease of handling, makes them highly practical reagents in both academic and industrial laboratories. amerigoscientific.comwikipedia.org

The primary application of phenylboronic acid scaffolds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. amerigoscientific.comsigmaaldrich.comwikipedia.org This reactivity is fundamental to the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials. numberanalytics.com Beyond their role as coupling partners, phenylboronic acids are also employed in other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation and Liebeskind-Srogl coupling. sigmaaldrich.comwikipedia.org Furthermore, the Lewis acidic nature of the boron atom allows these compounds to act as catalysts in a variety of organic reactions, such as dehydrations and condensations. wikipedia.orgnih.gov

Contextualizing 3-Formyl-5-isopropoxyphenylboronic Acid within the Boronic Acid Family

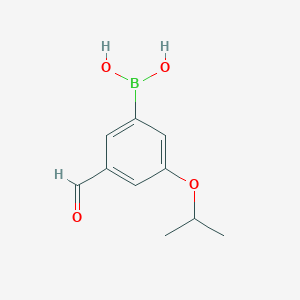

This compound is a specific derivative of phenylboronic acid that features multiple functional groups on its aromatic ring. Its structure is characterized by a boronic acid group (-B(OH)₂), a formyl group (-CHO), and an isopropoxy group (-OCH(CH₃)₂) positioned at the 3, and 5 positions of the phenyl ring, respectively. This substitution pattern imparts a unique set of chemical properties and reactivity profiles to the molecule.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₃BO₄ |

| Molar Mass | 208.02 g/mol |

| CAS Number | 1072947-60-2 |

| Appearance | Typically a powder or crystalline solid |

| Functional Groups | Boronic Acid, Aldehyde (Formyl), Ether (Isopropoxy) |

Note: Physical properties such as melting point and solubility can vary. The compound may contain varying amounts of its anhydride (B1165640) form. scientificlabs.co.uk

Overview of Research Trajectories for Boronic Acids with Multiple Functional Groups

The development of boronic acids bearing multiple functional groups, such as this compound, represents a significant area of contemporary research. nih.gov These multi-functionalized reagents are highly valued in synthetic chemistry for their potential in complex molecule synthesis. The presence of distinct reactive sites allows for selective and sequential chemical transformations, enabling the efficient construction of intricate molecular frameworks from a single starting material.

Research in this area focuses on several key trajectories:

Complex Molecule Synthesis: Utilizing the orthogonal reactivity of the different functional groups to build complex natural products and pharmaceutical agents. rsc.org

Materials Science: Incorporating these molecules into polymers and other materials to create functional materials with specific electronic or responsive properties. researchgate.netresearchgate.net

Chemical Biology and Sensor Development: Designing boronic acids that can act as sensors for biologically relevant molecules like saccharides, as the boronic acid moiety can reversibly bind to diols. nih.govresearchgate.net The additional functional groups can be used to tune the sensor's properties or to attach it to other molecules or surfaces. science.gov

Medicinal Chemistry: Using multi-functionalized boronic acids as scaffolds for the development of new therapeutic agents. The different groups can be modified to optimize binding to biological targets and improve pharmacological properties. researchgate.net

The strategic placement of functional groups that can influence each other's reactivity, as seen in formyl-substituted phenylboronic acids, is a powerful tool for chemists, allowing for precise control over synthetic outcomes. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

(3-formyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYVLDAFDKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584727 | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-79-0 | |

| Record name | B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Reaction Mechanisms of 3 Formyl 5 Isopropoxyphenylboronic Acid

Boronic Acid Moiety Reactivity

The chemical behavior of 3-Formyl-5-isopropoxyphenylboronic acid is largely dictated by the reactivity of its boronic acid functional group [-B(OH)₂]. This moiety serves as a versatile handle in a variety of significant organic transformations, most notably in the formation of carbon-carbon bonds and in reversible interactions with diol-containing molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst. wikipedia.org This reaction is widely employed for synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org Due to the stability, ease of preparation, and low toxicity of boronic acid compounds, the Suzuki coupling has seen widespread application. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In this process, the organoboron compound, such as this compound, effectively functions as a nucleophile.

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a Pd(II) species. libretexts.org

Transmetalation : This is the crucial step where the boronic acid participates directly. The reaction requires a base, which activates the boronic acid to form a more nucleophilic boronate species [R²-B(OR)₃]⁻. wikipedia.orgorganic-chemistry.org This activated species then transfers its organic group (the 3-formyl-5-isopropoxyphenyl moiety) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.orglibretexts.org The higher acidity of boronic acids with electron-withdrawing groups can favor the quaternization of the boron atom, facilitating this transmetalation stage. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This compound is a valuable reagent for creating biaryl and aryl-vinyl structures through Suzuki-Miyaura coupling. The reaction facilitates the formation of a C(sp²)–C(sp²) bond between the boronic acid's aromatic ring and an aryl or vinyl halide. organic-chemistry.org The reactivity of the halide partner generally follows the trend I > Br > Cl, although modern catalytic systems have enabled the efficient use of less reactive chlorides. organic-chemistry.orgresearchgate.net

| Coupling Partner | Halide Type | Resulting Bond Type | Typical Product Class |

| Aryl Iodide | Aryl Halide | Biaryl | Substituted Biphenyls |

| Aryl Bromide | Aryl Halide | Biaryl | Substituted Biphenyls |

| Aryl Chloride | Aryl Halide | Biaryl | Substituted Biphenyls |

| Vinyl Bromide | Vinyl Halide | Aryl-Vinyl | Styrenes and Derivatives |

| Vinyl Chloride | Vinyl Halide | Aryl-Vinyl | Styrenes and Derivatives |

This table illustrates the types of carbon-carbon bonds formed when this compound reacts with various aryl and vinyl halides in Suzuki-Miyaura coupling reactions.

Studies have shown that arylboronic acids with both electron-donating and electron-withdrawing groups react effectively with a range of aromatic aryl halides to produce the desired biphenyls in excellent yields. researchgate.net

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system, which typically consists of a palladium source, a ligand, and a base. fujifilm.com

Palladium Source : Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Sterically bulky and electron-rich phosphine ligands such as SPhos and XPhos have proven highly effective for coupling a broad range of heteroarylboronic acids with aryl and heteroaryl halides. nih.gov For certain reactions, bidentate (chelating) ligands can be used to favor reductive elimination over other side reactions. nih.gov

Base : A base is essential for activating the boronic acid for the transmetalation step. organic-chemistry.org Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), sodium hydroxide (B78521) (NaOH), and triethylamine (B128534) (Et₃N). fujifilm.com The choice of base can be critical and may depend on the specific substrates and solvents used. mdpi.com

| Palladium Source | Ligand | Base | Solvent System |

| Pd(OAc)₂ | P(Tol)₃ | K₂CO₃ | DMF-Water |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | n-Butanol |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane |

| Pd(OAc)₂ | (R)-BINAP | K₂CO₃ | DMF-Water |

This table presents examples of catalytic systems commonly employed in Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. nih.govnih.govresearchgate.net

Boronic acids, including this compound, readily undergo esterification with alcohols, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. nih.gov These esters, such as the five-membered dioxaborolanes or six-membered dioxaborinanes, are often more stable and less prone to side reactions like protodeboronation than the parent boronic acids. nih.govwiley-vch.de

Common methods for forming boronate esters include:

Reaction with Diols : Condensation with a diol like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) or neopentyl glycol, often with removal of water, yields the corresponding stable boronate ester. google.com

Conversion to Trifluoroborate Salts : Treatment of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) forms a potassium aryltrifluoroborate salt. wikipedia.org These salts are highly stable, crystalline solids that can be used directly in coupling reactions, where they slowly release the boronic acid in situ. nih.gov

This transformation into boronate esters is a common strategy to protect the boronic acid moiety or to modify its reactivity and solubility for specific synthetic applications. nih.gov

A defining characteristic of boronic acids is their ability to form reversible covalent complexes with compounds containing cis-diol functionalities. researchgate.net This interaction is fundamental to their use in chemical sensing and biomaterials. nih.gov

The complexation occurs between the boronic acid and a 1,2- or 1,3-diol. nih.gov In aqueous solution, the boronic acid exists in an equilibrium between an uncharged, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized form. researchgate.net While both forms can react with diols, the anionic tetrahedral form creates a more stable boronate ester complex. researchgate.net This equilibrium is pH-dependent, with complex formation being more favorable at pH values near or above the pKa of the boronic acid. researchgate.net

This reversible binding has been extensively exploited for the detection and separation of biologically important molecules that contain diol groups, such as:

Saccharides : Glucose, fructose, and sorbitol. nih.gov

Glycoproteins and Peptidoglycans : Complex carbohydrates found on cell surfaces. nih.gov

Catecholamines : Neurotransmitters like dopamine. researchgate.net

The strength of this interaction, or binding affinity, is influenced by both the structure of the boronic acid and the specific diol, as well as the pH of the solution. nih.gov

Dynamic Covalent Chemistry Involving Boronic Acidsnih.gov

Dynamic covalent chemistry (DCvC) leverages reversible chemical reactions to create molecules that can adapt their structure in response to their environment. nih.gov Boronic acids are exemplary participants in DCvC due to their ability to form reversible covalent bonds with diols and other nucleophiles. nih.gov This property is central to the reactivity of this compound.

Iminoboronate Formationnih.gov

A key feature of boronic acids positioned ortho to a carbonyl group, such as a formyl group, is their ability to form stable iminoboronates. nih.govchemrxiv.org While a typical Schiff base (imine) is often unstable in aqueous environments, the presence of a nearby boronic acid can significantly enhance its thermodynamic stability over a pH range of 6–10. nih.gov This stabilization occurs through the formation of a dative bond between the imine nitrogen and the electron-deficient boron atom. nih.gov

Although this compound has its formyl and boronic acid groups in a meta-relationship, the underlying principles of imine formation with amines are still relevant. The reaction involves the nucleophilic attack of an amine on the formyl group's carbonyl carbon, followed by dehydration to form the imine. The reversibility of this reaction under physiological conditions is a hallmark of dynamic covalent chemistry. nih.gov

Salicylhydroxamic-Boronate Conjugationsnih.gov

The reaction between phenylboronic acids and salicylhydroxamic acids (SHA) is another significant example of dynamic covalent chemistry, forming a stable boronate complex. nih.gov This conjugation is known to be stable at physiological pH and can be reversed under more acidic conditions (pH < 5). The interaction is so robust that it has been utilized for applications such as protein immobilization.

Influence of Substituents on Boronic Acid Acidity and Reactivitynih.govmdpi.com

The acidity and reactivity of the boronic acid group are not intrinsic properties but are significantly modulated by the other substituents on the aromatic ring. In this compound, the formyl and isopropoxy groups exert opposing electronic effects and introduce specific steric constraints.

Electronic Effects (e.g., electron-withdrawing groups)nih.gov

The acidity of a boronic acid is a measure of its Lewis acidity—the ability of the boron atom to accept a pair of electrons. This is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, which corresponds to a lower pKa value. nih.gov Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa. nih.gov

In the case of this compound:

The formyl group (-CHO) at the meta position acts as an electron-withdrawing group through its inductive effect, which increases the acidity of the boronic acid. mdpi.com

The isopropoxy group (-OCH(CH₃)₂) at the meta position is primarily an electron-withdrawing group due to its inductive effect. However, it can also have a weak electron-donating resonance effect, though this is less pronounced from the meta position.

The net result of these substituents is an anticipated increase in the acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Table 1: Representative pKa Values of Substituted Phenylboronic Acids

| Substituent | Position | pKa | Effect on Acidity |

| -H (None) | - | 8.86 | Reference |

| 3-NO₂ | meta | 7.9 | Increased |

| 4-CHO | para | 8.13 | Increased |

| 4-OCH₃ | para | 9.3 | Decreased |

| 3-F | meta | 8.3 | Increased |

Steric Effectsnih.gov

Steric hindrance, the spatial arrangement of atoms and groups, can significantly impact the reactivity of a boronic acid. Bulky groups near the boronic acid moiety can impede the approach of reactants, thereby slowing down reaction rates. For instance, ortho-substituents can decrease the Lewis acidity by sterically hindering the change from a trigonal planar to a tetrahedral geometry upon complexation.

Formyl Group Reactivity

The formyl group (-CHO) is a highly reactive functional group, primarily due to the electrophilic nature of the carbonyl carbon. uniroma1.it This reactivity is fundamental to the chemical behavior of this compound.

The primary reactions of the formyl group include:

Nucleophilic Addition: The partially positive carbonyl carbon is susceptible to attack by nucleophiles. This is the initial step in reactions like imine formation (with amines), acetal (B89532) formation (with alcohols), and the addition of organometallic reagents.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol.

Condensation Reactions: The formyl group can participate in various condensation reactions, such as the aldol (B89426) condensation, although this is more common for aldehydes with alpha-hydrogens.

The electronic environment of the phenyl ring, influenced by the boronic acid and isopropoxy groups, can modulate the reactivity of the formyl group. The electron-withdrawing nature of the boronic acid can slightly increase the electrophilicity of the formyl carbon, potentially enhancing its reactivity towards nucleophiles.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Key Reaction Types | Influencing Factors |

| Boronic Acid | Dynamic Covalent Chemistry (e.g., Iminoboronate & Salicylhydroxamic-Boronate Formation), Suzuki-Miyaura Coupling | Electronic effects of formyl and isopropoxy groups (acidity), Steric hindrance (minimized by meta-substitution) |

| Formyl Group | Nucleophilic Addition, Oxidation, Reduction, Condensation Reactions | Electrophilicity enhanced by boronic acid, Steric accessibility |

Condensation Reactions

The aldehyde functional group in this compound is reactive toward compounds with active methylene (B1212753) groups in base-catalyzed condensation reactions. nih.gov These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. nih.gov

A prominent example is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net Aromatic aldehydes like this compound can react with active methylene compounds such as malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of a weak base catalyst. nih.govresearchgate.netsigmaaldrich.com

The Doebner modification of the Knoevenagel condensation is another relevant reaction, which specifically uses malonic acid. wikipedia.orgtandfonline.com In this variation, the condensation is typically followed by a decarboxylation step when pyridine (B92270) is used as the solvent, leading to the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgtandfonline.comorganic-chemistry.org For example, the reaction of an aromatic aldehyde with malonic acid in pyridine can produce the corresponding cinnamic acid derivative. tandfonline.com

Table 1: Examples of Condensation Reactions for Aromatic Aldehydes

| Reaction Name | Active Methylene Compound | Catalyst/Solvent | Typical Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, Diethyl malonate | Weak amine base (e.g., piperidine) | α,β-unsaturated dinitrile or ester |

| Doebner Modification | Malonic acid | Pyridine | α,β-unsaturated carboxylic acid |

The Doebner reaction, distinct from the Doebner modification, involves the reaction of an aromatic aldehyde, an aniline, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgnptel.ac.inresearchgate.net

Reduction Reactions

The formyl group of this compound can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent for this transformation, effectively converting aldehydes to alcohols without affecting other less reactive functional groups like the boronic acid. masterorganicchemistry.comugm.ac.idcdnsciencepub.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with a mild acid or water protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.comlibretexts.org

This chemoselectivity is a key feature of sodium borohydride, as it generally does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comcdnsciencepub.com

Table 2: Common Reducing Agents for Aldehydes

| Reagent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | High for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, less selective (reduces esters, amides, etc.) |

Oxidation Reactions

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. organic-chemistry.orgnih.gov A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are strong oxidants, while milder and more selective methods are often preferred. nih.gov

Modern protocols utilize reagents such as sodium perborate (B1237305) in acetic acid, or catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org Another efficient method involves the use of hydrogen peroxide with a catalyst or in a basic aqueous system, which can be particularly effective for electron-rich aromatic aldehydes. researchgate.net These methods offer advantages such as mild reaction conditions and compatibility with various functional groups. organic-chemistry.orgresearchgate.netrsc.org Notably, certain arylboronic acids bearing an aldehyde group have been shown to survive oxidation when tertiary amine N-oxides are used as the oxidant. nih.gov

Tautomeric Equilibrium with Oxaborole Ring Formation

The phenomenon of tautomeric equilibrium leading to the formation of a cyclic oxaborole ring is a characteristic structural feature of ortho-formylphenylboronic acids. mdpi.com In these isomers, the proximity of the formyl (CHO) and boronic acid [B(OH)₂] groups allows for an intramolecular interaction and cyclization. This results in an equilibrium between the open-chain aldehyde form and the cyclic 1,3-dihydro-1-hydroxybenzo[c] tandfonline.comorganic-chemistry.orgoxaborole structure.

This equilibrium is not possible for this compound. The meta (1,3) substitution pattern on the phenyl ring places the formyl and boronic acid groups too far apart for an intramolecular cyclization to occur. Therefore, this compound exists predominantly in the open-chain aldehyde form and does not exhibit this tautomeric behavior.

Amination-Reduction Reactions

Reductive amination is a widely used method to form amines from carbonyl compounds. wikipedia.org This two-step process, often performed in one pot, first involves the reaction of the aldehyde group of this compound with an amine to form an imine intermediate via a condensation reaction. wikipedia.orgyoutube.com In the second step, the imine is reduced to the corresponding amine using a suitable reducing agent. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are mild enough to not reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. youtube.com Catalytic hydrogenation can also be employed. wikipedia.org

When this compound reacts with a secondary aromatic amine, the initial product is a tertiary iminium ion. This intermediate is then reduced in situ to form a tertiary amine. The synthesis of 2-(arylaminomethyl)phenylboronic acids has been achieved via this amination-reduction pathway using the ortho-formylphenylboronic acid isomer. researchgate.net A similar reaction is expected for the meta-isomer, yielding the corresponding 3-((aryl(alkyl)amino)methyl)-5-isopropoxyphenylboronic acid.

Substituted benzoxaboroles are heterocyclic compounds synthesized from ortho-(hydroxymethyl)phenylboronic acids, which readily undergo intramolecular dehydration. Ortho-formylphenylboronic acids serve as versatile precursors to these structures. mdpi.com For example, reduction of the ortho-formyl group yields the necessary ortho-(hydroxymethyl)phenylboronic acid, which then cyclizes.

As this compound is a meta-substituted isomer, it cannot directly cyclize to form a benzoxaborole ring. The synthesis of benzoxaboroles is exclusive to the chemistry of ortho-substituted phenylboronic acids.

Synergistic Effects of Functional Groups

The reactivity and structural characteristics of this compound are not merely an aggregate of its individual components but are significantly influenced by the synergistic interplay between the formyl, boronic acid, and isopropoxy functional groups. The electronic properties and relative positioning of these groups on the phenyl ring give rise to unique chemical behaviors and solid-state structures.

Interplay between Formyl and Boronic Acid Moieties

The proximate arrangement of a formyl group and a boronic acid moiety on a phenyl ring can lead to significant intramolecular interactions that modulate the reactivity of the molecule. Boronic acids are known to function as Lewis acid catalysts, and this capability can be enhanced through intramolecular coordination. nih.gov The empty p-orbital on the sp²-hybridized boron atom can interact with the lone pair of electrons on the carbonyl oxygen of the formyl group. This interaction activates the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. rsc.orgresearchgate.net

This intramolecular Lewis acid activation is a key feature of compounds like 2-formylphenylboronic acid, where the boronic acid has been shown to dramatically accelerate reactions such as oxime formation, even in complex media like human serum. nih.gov This catalytic effect arises from the formation of dynamic covalent adducts that create highly organized transition states. nih.gov In the case of this compound, while the meta relationship between the formyl and boronic acid groups prevents direct through-bond resonance stabilization of a coordinated intermediate seen in ortho isomers, through-space interactions can still influence the reactivity of the aldehyde. The boronic acid group can activate carbonyl compounds and other functional groups containing hydroxyls, facilitating a range of condensation and addition reactions. rsc.orgnih.gov

| Reaction Type | Role of Boronic Acid | Activation Mechanism | Outcome |

|---|---|---|---|

| Oxime Formation | Lewis Acid Catalyst | Intramolecular coordination and activation of the carbonyl group. | Accelerated rate of reaction. nih.gov |

| Aldol Reaction | Catalyst | Facilitates enolization of carbonyl compounds via tetrahedral boronate anions. nih.gov | Promotion of C-C bond formation. |

| Amidation | Catalyst | Forms a mixed anhydride (B1165640) with a carboxylic acid, activating it for nucleophilic attack by an amine. rsc.orgresearchgate.net | Facilitates amide bond formation under mild conditions. |

| Imine Hydrolysis | Catalyst | Stabilization of the hemiaminal intermediate through borate (B1201080) ester formation. nih.gov | Accelerated hydrolysis. |

Influence of the Isopropoxy Group on Reactivity and Solubility

The isopropoxy group, an alkoxy substituent, exerts a significant electronic and steric influence on the molecule, affecting both the reactivity of the other functional groups and the compound's physical properties, such as solubility. Electronically, alkoxy groups typically act as electron-donating groups through resonance (mesomeric effect) by donating a lone pair of electrons from the oxygen into the aromatic π-system. This effect increases the electron density on the phenyl ring. However, they also exhibit an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom.

The net electronic effect influences the Lewis acidity of the boronic acid moiety. Electron-donating groups tend to decrease the Lewis acidity of the boron atom, which in turn increases the pKa of the boronic acid. researchgate.net For instance, a p-methoxy-substituted phenylboronic acid has a higher pKa (is less acidic) than an unsubstituted one. researchgate.net This modulation of acidity can impact the compound's participation in reactions that are sensitive to the electronic character of the boron center.

Regarding solubility, the introduction of alkoxy groups to a phenylboronic acid core generally decreases its solubility in aqueous solutions. researchgate.netcore.ac.ukmedjchem.com Studies on various substituted phenylboronic compounds have shown that those with alkoxy substituents are less soluble in water compared to the unsubstituted parent compound. core.ac.uk The bulky, nonpolar isopropoxy group in this compound is expected to increase its lipophilicity, thereby reducing its affinity for water while potentially improving its solubility in organic solvents like ethers, ketones, and chloroform. researchgate.net

| Compound | Substituent | Solubility at 20°C (g/100 cm³ H₂O) | Reference |

|---|---|---|---|

| Phenylboronic acid | None | ~2.0 | researchgate.netcore.ac.uk |

| 3-Isobutoxyphenylboronic acid | meta-alkoxy | Lower than Phenylboronic acid | core.ac.uk |

Impact of Substituent Position on Molecular and Crystal Structures

The spatial arrangement of substituents on the phenyl ring is a critical determinant of the molecule's three-dimensional structure and its packing in the solid state. Phenylboronic acids commonly form hydrogen-bonded dimers in the crystal lattice, where two molecules are linked via a pair of O-H···O hydrogen bonds between their boronic acid groups. researchgate.netwikipedia.org This dimeric synthon is a foundational motif in the supramolecular chemistry of this class of compounds. mdpi.com

The position of substituents influences this arrangement and can introduce other intermolecular or intramolecular interactions. In ortho-substituted phenylboronic acids, intramolecular hydrogen bonds can form between the substituent and a hydroxyl group of the boronic acid, which can lead to the formation of unusual monomeric structures instead of the typical dimers. researchgate.net For example, an ortho-fluoro substituent can form a weak intramolecular B-O-H···F hydrogen bond. mdpi.com

| Substituent Position | Primary Structural Motif | Key Intramolecular Interactions | Effect on Supramolecular Structure |

|---|---|---|---|

| ortho | Monomeric or Dimeric | Potential for intramolecular hydrogen bonding (e.g., B-O-H···F/O). researchgate.netmdpi.com | Can disrupt typical dimer formation, leading to unique crystal packing. |

| meta | Typically Dimeric | Intramolecular hydrogen bonding between substituents is generally absent. | Structure is dominated by intermolecular hydrogen-bonded dimers. wikipedia.org |

| para | Typically Dimeric | No direct intramolecular interaction between substituent and boronic acid. | Substituent influences higher-order packing through other non-covalent interactions. |

Building Block in Complex Molecule Synthesis

The primary utility of this compound lies in its function as a versatile building block. Organic chemists utilize such multi-functionalized reagents to introduce specific fragments into a larger, more complex molecule during a synthetic sequence. The boronic acid group is primed for palladium-catalyzed cross-coupling reactions, the formyl group can undergo a wide array of transformations such as reductive amination, Wittig reactions, and oxidations/reductions, and the isopropoxy group provides steric bulk and modulates the electronic properties of the ring. This allows for a modular and convergent approach to synthesizing intricate molecular targets, where different parts of the molecule are constructed separately before being joined together.

Precursor for Biaryl Compounds

Arylboronic acids are fundamental precursors for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and materials science. This compound is particularly well-suited for this role through the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and another aryl halide or triflate.

The reaction provides a powerful and reliable method for creating substituted biaryl systems. The formyl and isopropoxy groups on the boronic acid are retained during the coupling, making the resulting biaryl product highly functionalized and ready for subsequent chemical modifications. For instance, the formyl group can be converted into other functional groups, expanding the structural diversity of the synthesized biaryl compounds.

Table 1: Example of Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| This compound | Aryl Halide (Ar-X) | Pd catalyst, Base | 3-Aryl-5-isopropoxybenzaldehyde |

Intermediate in Pharmaceutical and Agrochemical Synthesis

Role in C-Heteroatom Bond Formations

Beyond the well-known C-C bond formation in Suzuki coupling, boronic acids can also participate in the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. The Chan-Lam coupling reaction, for example, utilizes a copper catalyst to form a bond between an arylboronic acid and an amine (N-H), alcohol (O-H), or thiol (S-H). The presence of the formyl and isopropoxy groups on this compound can influence the reactivity and efficiency of these transformations, offering a pathway to highly substituted anilines, phenols, and thioethers. These products are themselves important intermediates for a wide range of chemical industries.

Catalysis in Organic Reactions

Recent research has expanded the role of arylboronic acids from mere stoichiometric reagents to catalysts in their own right. Their ability to act as Lewis acids or to participate in other catalytic cycles is an area of growing interest.

The boron atom in arylboronic acids is electron-deficient and can function as a Lewis acid, activating electrophiles to facilitate nucleophilic attack. While specific studies detailing the use of this compound as a Lewis acid catalyst are limited, the principle is well-established for the broader class of arylboronic acids. They have been shown to catalyze a variety of reactions, including condensations and cycloadditions. The electronic nature of the substituents on the phenyl ring, such as the formyl and isopropoxy groups, can modulate the Lewis acidity of the boron center, potentially tuning the catalyst's activity and selectivity.

Arylboronic acids can act as catalysts for the direct functionalization of hydroxyl groups in alcohols and carboxylic acids. This process typically involves the formation of a boronate ester intermediate, which activates the hydroxyl group for subsequent reactions like amidation or esterification. This avoids the need for harsh conditions or pre-activation steps. The catalytic activity of this compound in such transformations would allow for more efficient and atom-economical synthetic routes.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in dual catalytic methodologies involving chiral amines. Research in this area has not documented the use of this particular compound within such advanced organic synthesis frameworks.

Dual catalytic methodologies, which often involve the synergistic combination of a transition metal catalyst and an organocatalyst (such as a chiral amine), are at the forefront of modern synthetic chemistry. These methods allow for novel transformations and the efficient construction of complex chiral molecules. However, the role and behavior of specific substrates and reagents, including this compound, within these systems are highly specific and must be empirically determined and published in peer-reviewed literature.

Therefore, this article cannot provide detailed research findings or data tables for section 4.5.3, as no such data has been found in the public domain for this compound. To maintain scientific accuracy and adhere to the strict inclusion criteria of this article, this subsection remains unwritten pending future research in the field.

Applications in Advanced Organic Synthesis

Dual Catalytic Methodologies

Information regarding the use of 3-Formyl-5-isopropoxyphenylboronic acid in dual catalytic methodologies with chiral amines is not available in the current scientific literature.

Research in Medicinal Chemistry and Biological Applications

Drug Discovery and Development

Boronic acids, as a class, are recognized for their ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules. This property is central to their exploration as therapeutic agents targeting enzymes and other biological macromolecules.

The phenylboronic acid scaffold is a recurring motif in the design of novel anticancer agents. Research has explored its use in targeted drug delivery systems. For instance, nanoparticles conjugated with 4-carboxy phenylboronic acid have been developed to deliver drugs like Berberine to cancer cells. nih.gov These targeted nanoparticles demonstrated significantly higher anticancer activity and cellular uptake in human epidermoid carcinoma cells (A431) compared to the free drug. nih.gov The IC50 value, a measure of drug potency, for the targeted nanoparticles was 2.29 µg/ml, a marked improvement over the non-targeted nanoparticles (4.13 µg/ml) and free Berberine (19.61 µg/ml). nih.gov This approach leverages the tendency of boronic acids to interact with sialic acid, which is often overexpressed on the surface of cancer cells. While direct studies on 3-Formyl-5-isopropoxyphenylboronic acid are not specified, its structural similarity to these researched compounds suggests its potential as a building block in developing new targeted cancer therapies. Other research has focused on different molecular scaffolds incorporating a trimethoxyphenyl moiety, which have shown cytotoxic activity against human non-small cell lung cancer cells (A549). researchgate.net

2-Formylphenylboronic acids, which are structurally related to this compound, have demonstrated potential as antibacterial agents. nih.govmdpi.com Studies on compounds like 5-Trifluoromethyl-2-formylphenylboronic acid have shown activity against bacteria such as Escherichia coli and Bacillus cereus. nih.govmdpi.com For Bacillus cereus, the Minimum Inhibitory Concentration (MIC) value for this compound was found to be lower than that of Tavaborole, an approved benzoxaborole antifungal drug. nih.gov The antibacterial effect of boronic acid derivatives has also been investigated against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing E. coli. nih.gov

The table below summarizes the antibacterial activity of a related formylphenylboronic acid compound.

| Compound | Organism | MIC (µg/mL) |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | 125 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 250 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 500 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 250 |

Data sourced from research on structurally similar 2-formylphenylboronic acids. nih.gov

The boronic acid moiety is a key component in the development of inhibitors against flaviviruses, a group of viruses that includes Dengue, Zika, and West Nile virus. nih.gov Dengue fever remains a significant global health threat with no clinically approved antiviral treatments, making the development of novel therapeutics a priority. nih.gov Research has focused on targeting essential viral proteins, and the flavivirus protease is considered a prime target because it is crucial for viral replication. preprints.orgnih.gov

The flaviviral NS2B-NS3 protease is an enzyme essential for processing the viral polyprotein, a necessary step in generating functional viral proteins. preprints.org Inhibiting this protease effectively halts viral replication. A significant breakthrough was achieved by incorporating a C-terminal boronic acid into dipeptidic inhibitors of the Zika, West Nile, and Dengue virus proteases. nih.gov This modification resulted in a thousand-fold increase in affinity for the protease, leading to compounds with inhibition constants (Ki values) in the low nanomolar range. nih.gov These peptide-boronic acid inhibitors are covalent-reversible, forming a stable but reversible bond with the catalytic serine residue of the protease active site. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the protease, holding it in an inactive conformation. nih.gov

| Inhibitor Type | Target Virus Protease | Potency (Ki value) |

| Peptide-Boronic Acid | Dengue Virus | Two-digit nanomolar range |

| Peptide-Boronic Acid | West Nile Virus | Two-digit nanomolar range |

| Peptide-Boronic Acid | Zika Virus | Two-digit nanomolar range |

Data reflects the potency gain from adding a boronic acid moiety to peptide inhibitors. nih.gov

A primary mechanism for the antimicrobial action of some boronic acid-containing compounds involves the inhibition of aminoacyl-tRNA synthetases, which are vital enzymes in protein synthesis. Specifically, certain 2-formylphenylboronic acids can isomerize in solution to form a cyclic 3-hydroxybenzoxaborole. nih.govmdpi.com This cyclic form is structurally similar to the approved drug Tavaborole, which targets leucyl-tRNA synthetase (LeuRS). nih.govmdpi.com The mechanism involves the benzoxaborole trapping a molecule of adenosine monophosphate (AMP) within the editing site of the LeuRS enzyme, thereby blocking its function and halting protein synthesis, which is lethal to the microorganism. mdpi.com Docking studies have shown that the cyclic isomer of 5-trifluoromethyl-2-formylphenylboronic acid can bind effectively to the active site of Candida albicans LeuRS, suggesting a similar mechanism of action. nih.govmdpi.com

Antiviral Activity (e.g., Dengue Fever)

Biomolecular Recognition and Biosensing

The ability of boronic acids to reversibly bind with 1,2- and 1,3-cis-diols is the foundation for their use in biomolecular recognition and biosensing. nih.govmdpi.com This unique property allows boronic acid-based materials to act as synthetic receptors for detecting a wide range of biologically important molecules that contain diol groups. nih.govmdpi.com These target molecules include ribonucleic acids (RNA), glycans, and glycoproteins, which are involved in numerous cellular processes. nih.gov Boronic acid-based biosensors have been developed for the sensitive and accurate detection of these species, with applications in diagnostics, glycomics, and proteomics. nih.gov The interaction between the boronic acid and the diol can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response, forming the basis of the sensor's function. mdpi.com

Probing Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. Boronic acids can serve as valuable tools in this area. The boron atom can engage in unique interactions with amino acid residues in a protein's binding pocket, including forming reversible covalent bonds with serine or threonine residues or participating in hydrogen bonding networks. While specific studies detailing the use of this compound in probing protein-ligand interactions are not extensively documented in publicly available literature, its structure as a phenylboronic acid suggests it could be employed in structure-activity relationship (SAR) studies. By modifying the functional groups on the phenyl ring (the formyl and isopropoxy groups), researchers can investigate how changes in electronics and sterics affect binding affinity and selectivity for a target protein.

Development of Biosensors

Boronic acids are widely utilized in the development of biosensors, particularly for the detection of saccharides and other cis-diol-containing molecules. This capability stems from the reversible formation of stable cyclic esters between the boronic acid moiety and 1,2- or 1,3-diols. This interaction can be engineered to produce a detectable signal, such as a change in fluorescence or an electrochemical response. Phenylboronic acid derivatives, in particular, have been used as alternatives to enzymes in sugar-sensitive systems. Although specific applications of this compound in biosensors are not detailed in current research, its core structure is suitable for such applications. The functional groups on the aromatic ring could be further modified to tune its binding affinity, selectivity, or to attach signaling moieties for the development of novel sensors for biologically important diol-containing analytes like glucose or ribonucleosides.

Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET) Research

Boron-containing compounds are at the forefront of research in advanced cancer therapy and diagnostic imaging.

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a non-radioactive isotope, boron-10 (¹⁰B). For BNCT to be effective, a sufficient concentration of a ¹⁰B-containing agent must accumulate selectively in tumor cells. When the tumor is irradiated with a beam of low-energy thermal neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei. These particles have a short path length of approximately one cell diameter, resulting in highly localized cell death while sparing adjacent healthy tissue. The primary boron delivery agents used clinically are Boronophenylalanine (BPA) and sodium borocaptate (BSH). There is no specific evidence in the available literature to suggest that this compound has been investigated for BNCT.

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize metabolic processes in the body. In the context of BNCT, PET imaging is crucial for assessing the biodistribution and tumor accumulation of boron agents before therapy. This is often achieved by labeling the boron-containing drug with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). For example, ¹⁸F-labeled BPA ([¹⁸F]FBPA) is used to quantify the uptake of BPA in tumors, helping to predict the efficacy of subsequent BNCT. While the synthesis of various ¹⁸F-labeled boronic acids for PET imaging is an active area of research, there are no specific reports on the radiolabeling or use of this compound for PET applications.

Toxicity and Mutagenicity Studies of Boronic Acid Derivatives

Despite their utility, concerns have been raised about the potential genotoxicity of some boronic acid derivatives, prompting investigations into their safety profile.

Ames Assay Data and Structure-Activity Relationships

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. Several studies have reported that a number of boronic acids and their derivatives test positive in the Ames assay, suggesting they are a "novel class of bacterial mutagen". One study provided Ames data for 44 commercially available boronic acids and related compounds, finding many to be mutagenic, particularly in Salmonella typhimurium strain TA100 without metabolic activation (S9).

The structure-activity relationship (SAR) for mutagenicity in boronic acids is complex. However, some trends have been observed. For instance, both electron-donating and electron-withdrawing groups on the phenyl ring of aryl boronic acids can result in mutagenic activity. The reactivity of the boron center itself may be related to the compound's mutagenic activity. It has been noted that computational models have shown limited value in accurately predicting the Ames assay outcome for this class of compounds.

Below is a table summarizing representative Ames test results for various boronic acid derivatives from published studies.

| Compound Name | Ames Test Result (Strain) | S9 Activation | Reference |

| Phenylboronic acid | Positive (TA100) | Not Required | |

| 4-Methylphenylboronic acid | Positive (TA100) | Not Required | |

| 4-Methoxyphenylboronic acid | Positive (TA100) | Not Required | |

| 4-Chlorophenylboronic acid | Positive (TA100) | Not Required | |

| 3,5-Dichlorophenylboronic acid | Positive (TA100) | Not Required | |

| Bis(pinacolato)diboron (B136004) | Positive (TA98, TA100) | Not Required |

This table is for illustrative purposes and represents a summary of findings from the cited literature. It does not include data for this compound, as specific Ames test results for this compound were not found in the reviewed sources.

Potential in Materials Science and Supramolecular Chemistry

Polymer Science Applications

In polymer science, 3-Formyl-5-isopropoxyphenylboronic acid is a valuable monomer for the synthesis of highly ordered polymers, most notably Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. The bifunctionality of this molecule allows for its use as a linker in the "bottom-up" synthesis of these materials.

The boronic acid moiety can undergo self-condensation to form stable, planar boroxine (B1236090) rings, a foundational reaction in the development of the first COFs. Alternatively, it can react with diol linkers to form boronate ester linkages. Simultaneously, the formyl group can react with amine-containing monomers to create robust imine-linked COFs, which are known for their high chemical stability. This versatility allows chemists to design and construct polymers with precise, predictable, and porous structures for applications in gas storage, separation, and catalysis. Phenylboronic acid (PBA) polymers, in general, are also recognized as potential stimuli-responsive materials due to the unique interaction of the boronic acid group with diols, which involves the formation of reversible covalent bonds. americanborate.com

| Polymer Type | Linkage Chemistry | Key Feature | Potential Application |

| Boroxine-based COFs | Self-condensation of boronic acids | High crystallinity, large surface area | Molecular storage, Catalysis |

| Imine-based COFs | Condensation of aldehydes and amines | High chemical stability, functionalizable | Gas separation, Electronic materials |

| Boronate Ester-based Polymers | Condensation of boronic acids and diols | pH-responsive, reversible bonding | Drug delivery, Sensing |

Optoelectronic Materials

The development of novel optoelectronic materials relies on the precise control of molecular structure to tune electronic properties. Covalent Organic Frameworks (COFs) built using linkers like this compound are promising candidates for these applications. mdpi.com The incorporation of this molecule into a conjugated polymer backbone can significantly influence the material's final electronic and optical characteristics.

The isopropoxy group (-OCH(CH₃)₂) on the phenyl ring acts as an electron-donating group, while the formyl group (-CHO) is electron-withdrawing. This electronic push-pull system can be exploited to narrow the material's bandgap, a critical parameter for optoelectronic devices. By carefully selecting co-monomers, it is possible to design COFs with tailored properties for use in applications such as:

Chemosensors: The porous and crystalline nature of COFs allows for the diffusion of analytes, while the electronically active framework can signal a binding event through changes in fluorescence or conductivity.

Organic Semiconductors: The ordered, stacked structure of 2D COFs can facilitate charge transport, making them suitable for use in transistors and other electronic components.

Functionalization of Nanoparticles

The surface modification of nanoparticles is crucial for their application in fields ranging from biomedicine to catalysis. Boronic acids are particularly useful for this purpose due to their ability to form stable covalent bonds with specific functional groups. google.com The boronic acid group of this compound can readily bind to the surfaces of metal oxide nanoparticles or silica (B1680970) nanoparticles, which often possess surface hydroxyl groups. penriteoil.com.au

Furthermore, the boronic acid can form reversible boronate ester bonds with diols. This interaction is widely used to attach biomolecules, such as glycoproteins or RNA, to nanoparticle surfaces. google.com Phenylboronic acid-functionalized nanoparticles have been developed for the delivery of polyphenolic drugs through this diol interaction. chemicalbook.com The presence of the formyl group on this compound provides an additional attachment point for further functionalization, for example, by linking other molecules through an imine bond. This dual-handle approach allows for the creation of multifunctional nanoparticle systems for targeted drug delivery, sensing, and diagnostics. google.com

| Nanoparticle Type | Functionalization Strategy | Target Application |

| Silica Nanoparticles | Reaction with surface silanol (B1196071) groups | Drug Delivery, Catalysis |

| Gold Nanoparticles | Attachment via thiol- or amine-terminated linkers | Sensing, Imaging |

| Magnetic Nanoparticles | Binding to surface amine or hydroxyl groups | Separation, Diagnostics |

| Graphene Quantum Dots | Covalent bonding for surface modification | Bio-sensing |

Supramolecular Assemblies and Co-crystal Design

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The boronic acid group is an excellent functional group for this "bottom-up" approach, as it is a strong hydrogen bond donor. It can form predictable and robust hydrogen-bonding patterns, most notably a dimeric motif involving two boronic acid groups.

This predictable self-assembly allows this compound to act as a building block in the design of co-crystals and other complex molecular architectures. borates.today By combining it with other molecules that have complementary hydrogen bond acceptor sites (such as pyridines or amides), chemists can engineer crystalline solids with specific structures and properties. The formyl and isopropoxy groups can also participate in weaker intermolecular interactions, further directing the three-dimensional arrangement of the molecules in the crystal lattice. This level of control is essential for the field of crystal engineering, where the goal is to design solids with desired properties, such as for nonlinear optics or pharmaceutical formulations.

Influence on Lubrication and Fretting Wear

Boron-containing compounds, particularly boric acid and borate (B1201080) esters, are well-established as effective anti-wear and friction-reducing additives in lubricants. americanborate.compenriteoil.com.augoogle.com The mechanism relies on the formation of a resilient, lubricious film on metal surfaces under conditions of high pressure and frictional heat. lube-media.com Boric acid has a layered crystalline structure, similar to graphite, where the layers can easily slide over one another, resulting in a low coefficient of friction. americanborate.com

While this compound itself is not used directly as a lubricant, its core functional group is the basis for this technology. Organic borate esters, formed by the reaction of boric acid with alcohols, are commonly used to make the boron additive soluble in lubricating oils. youtube.com These borated esters can then decompose under boundary lubrication conditions to form the protective boric acid film. purdue.edu Therefore, the boronic acid moiety of this compound suggests its potential as a precursor for lubricant additives. The organic substituents (formyl and isopropoxy groups) would influence its solubility and thermal stability, potentially allowing for the design of specialized additives that prevent destructive metal-to-metal contact and reduce fretting wear—a type of damage caused by small oscillatory movements between loaded surfaces.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Currently, 3-Formyl-5-isopropoxyphenylboronic acid is commercially available, but detailed synthetic procedures in peer-reviewed literature are scarce. Future research could focus on developing efficient, scalable, and cost-effective synthetic methods.

Potential Research Areas:

Optimization of Existing Methods: General methods for the synthesis of phenylboronic acids, such as the reaction of a Grignard or organolithium reagent with a trialkyl borate (B1201080), could be specifically optimized for this compound. A patent for producing formylphenylboronic acids suggests a process involving the reaction of protected chlorobenzaldehydes with lithium and a boron compound, which could be adapted. google.com

Palladium-Catalyzed Borylation: Modern cross-coupling reactions, such as the Miyaura borylation, could be explored. This would involve the palladium-catalyzed reaction of a suitable substituted aromatic halide (e.g., 3-bromo-5-isopropoxybenzaldehyde) with a boron-containing reagent like bis(pinacolato)diboron (B136004).

Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Potential Starting Materials | Key Reagents | Potential Advantages |

| Grignard/Organolithium | 3-Bromo-5-isopropoxybenzaldehyde | Mg or n-BuLi, Trialkyl borate | Well-established, versatile |

| Miyaura Borylation | 3-Bromo-5-isopropoxybenzaldehyde | Bis(pinacolato)diboron, Pd catalyst, ligand | High functional group tolerance |

| Flow Chemistry | To be determined based on optimized batch reaction | To be determined | Improved safety, scalability |

Exploration of New Catalytic Applications

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.comdiva-portal.org The bifunctional nature of this compound (containing both a boronic acid and a formyl group) opens the door to a range of catalytic applications that are yet to be explored.

Potential Research Areas:

Suzuki-Miyaura Coupling: The primary application would be to use this compound as a building block in Suzuki-Miyaura reactions to introduce the 3-formyl-5-isopropoxyphenyl moiety into more complex molecules. fujifilm.com The electronic and steric effects of the formyl and isopropoxy groups on the reaction efficiency and scope could be systematically studied.

Tandem Reactions: The presence of the formyl group allows for the possibility of tandem reactions, where a Suzuki-Miyaura coupling is followed by a subsequent reaction involving the aldehyde (e.g., Wittig reaction, reductive amination, or condensation reactions) in a one-pot process.

Asymmetric Catalysis: The aldehyde functionality could be used to anchor the molecule to a chiral catalyst or substrate, enabling its use in asymmetric synthesis.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications.

Potential Research Areas:

Kinetic Studies: Detailed kinetic studies of its participation in Suzuki-Miyaura reactions could elucidate the electronic and steric effects of the meta-substituents on the rates of transmetalation and reductive elimination.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states of reactions involving this compound, providing insights into the reaction pathways and predicting reactivity. A study on ortho-substituted phenylboronic acids suggested that substituents can have a significant effect on the reaction mechanism. nih.gov

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, could be used to monitor the progress of reactions and identify key intermediates, shedding light on the reaction mechanism.

Expanded Scope in Medicinal Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety. nih.govmdpi.com The unique substitution pattern of this compound makes it an interesting candidate for drug discovery programs.

Potential Research Areas:

Fragment-Based Drug Discovery: This compound could serve as a valuable fragment for screening against various biological targets. The aldehyde can be used as a handle for covalent modification of protein residues or for further elaboration into more complex structures.

Synthesis of Bioactive Molecules: It can be used as a key intermediate in the synthesis of novel compounds with potential therapeutic activities, such as enzyme inhibitors or receptor modulators. The development of boronic acid-based drugs is an active area of research. drugdiscoverytrends.com

Prodrug Design: The boronic acid moiety could be masked to create prodrugs that release the active compound under specific physiological conditions.

Integration into Smart Materials and Responsive Systems

Phenylboronic acids are known to form reversible covalent bonds with diols, a property that has been extensively used in the development of "smart" materials, particularly for glucose sensing. mdpi.comnih.govrsc.org

Potential Research Areas:

Glucose-Responsive Polymers: this compound could be polymerized or grafted onto polymer backbones to create hydrogels or nanoparticles that respond to changes in glucose concentration. The formyl group offers a site for polymerization or modification that is distinct from the boronic acid.

Self-Healing Materials: The reversible nature of the boronate ester bond could be exploited to develop self-healing polymers and hydrogels.

Functional Surfaces: The compound could be immobilized on surfaces to create sensors or affinity chromatography media for the capture and detection of diol-containing molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Formyl-5-isopropoxyphenylboronic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated aryl precursor (e.g., 5-isopropoxy-3-bromobenzaldehyde) and a boronic acid pinacol ester. Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), base selection (e.g., K₂CO₃), and solvent polarity (e.g., THF/H₂O mixtures). Post-synthesis purification involves recrystallization or column chromatography. Regiochemical control is ensured by protecting the formyl group during coupling .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural confirmation of this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ ~10 ppm, isopropoxy methyl groups at δ ~1.3 ppm). ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm).

- IR : Stretching frequencies (C=O at ~1700 cm⁻¹, B-O at ~1350 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., boronic acid dimerization). DFT/B3LYP simulations can predict vibrational modes and electronic structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound is toxic if ingested or absorbed through skin (LD₅₀ data pending). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if needed.

- Skin contact : Wash with soap/water for 15 minutes.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite). Dispose as hazardous waste per OSHA and EU regulations .

Advanced Research Questions

Q. How do computational studies (e.g., DFT/B3LYP) predict the reactivity of this compound in cross-coupling reactions?

- Answer : DFT/B3LYP calculations model frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The formyl group lowers the LUMO energy, enhancing electrophilicity at the boron center. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled via PCM (Polarizable Continuum Model) to predict reaction kinetics. Mulliken charges identify electron-deficient aryl rings, guiding catalyst selection .

Q. What experimental strategies evaluate the hydrolytic stability of this compound in aqueous media?

- Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis or ¹¹B NMR to monitor boronic acid ↔ boronate equilibrium. Rate constants (k) are derived from pseudo-first-order kinetics. Activation energy (Eₐ) is calculated via Arrhenius plots (20–60°C). Anhydride formation (common in boronic acids) is tracked by FTIR or mass spectrometry .

Q. How does the isopropoxy group influence regioselectivity in subsequent functionalization reactions (e.g., Suzuki couplings)?

- Answer : Steric hindrance from the isopropoxy group directs electrophilic substitution to the para position relative to the boronic acid. Competitive experiments with regioisomers (e.g., 3-Formyl-4-isopropoxyphenylboronic acid) quantify selectivity via HPLC or GC-MS. Computational docking (AutoDock Vina) models steric/electronic interactions with palladium catalysts .

Q. What mechanisms explain contradictory literature reports on the compound’s catalytic activity in tandem reactions?

- Answer : Discrepancies arise from:

- Solvent effects : Polar aprotic solvents stabilize boronate intermediates, while protic solvents promote hydrolysis.

- Trace impurities : Anhydride byproducts (detected via HRMS) may inhibit catalytic cycles.

- Substrate scope : Electron-withdrawing substituents on coupling partners alter turnover rates. Controlled studies with purified batches and in situ monitoring (e.g., ReactIR) resolve contradictions .

Q. How can solvent and temperature gradients optimize crystallization for X-ray diffraction studies?

- Answer : Screen solvent mixtures (e.g., EtOAc/hexane, DCM/pentane) at 4°C, −20°C, and RT. Slow evaporation (72+ hours) promotes single-crystal growth. For hygroscopic samples, use anhydrous solvents under N₂. Compare experimental unit-cell parameters (from XRD) with DFT-optimized geometries to validate structural models .

Methodological Notes

- Data Interpretation : Cross-reference experimental results (e.g., NMR coupling constants) with computational predictions to resolve ambiguities in regiochemistry .

- Safety Compliance : Regularly update SDS documentation per evolving OSHA and REACH guidelines .

- Advanced Techniques : Combine MALDI-TOF with ion mobility spectrometry to characterize labile intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.